![molecular formula C21H19FN4O4S B2695690 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 847045-45-8](/img/structure/B2695690.png)
3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes .
Synthesis Analysis
The synthesis of this compound involves acid-catalyzed chemo-selective C-4 substitution of 7H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The exact method for the synthesis of this specific compound is not detailed in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on related pyrimidinone derivatives involves their synthesis and chemical reactions. For instance, studies have explored the preparation and reactions of certain pyrimidinethiols and their derivatives, revealing insights into their structural behavior under various conditions and their potential transformations into other chemical entities (Hurst et al., 1988). Such studies are foundational for understanding how similar compounds, like the one , might be synthesized and how they react under different conditions.
Antimicrobial Applications
Compounds with pyrimidine derivatives have been evaluated for their antimicrobial properties. For example, a study focused on new antimicrobial additives based on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste showed significant antimicrobial effects, suggesting potential applications in protective surface coatings (El‐Wahab et al., 2015). This research area highlights the potential of using similar compounds in antimicrobial coatings or inks.
Fluorescence and Imaging Applications
Fluorinated pyrimidinone derivatives have been synthesized and studied for their potential as fluorescent imaging agents. Such compounds exhibit strong fluorescence, making them candidates for use in medical imaging and biological studies (Boiadjiev et al., 2006). The presence of fluorophenyl groups in these compounds, similar to the chemical , suggests possible applications in fluorescence-based imaging and diagnostics.
Agricultural and Herbicidal Applications
Research into pyrimidinone derivatives also extends to their use in agriculture, particularly as herbicides. Studies have shown that certain fluorine-containing pyrimidinone compounds exhibit herbicidal activity, suggesting potential applications in crop protection and weed management (Hamprecht et al., 2004). This area of application is particularly relevant for compounds designed to target specific plant pests while minimizing environmental impact.
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. This suggests potential applications in industrial maintenance and the protection of infrastructure (Soltani et al., 2015). Such compounds could be important for developing more effective corrosion inhibitors, contributing to the longevity of metal structures and components.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-13-3-8-18-24-20-16(21(27)26(18)12-13)11-17(19(23)25(20)9-10-30-2)31(28,29)15-6-4-14(22)5-7-15/h3-8,11-12,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQWWMODBGBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=C(C=C4)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
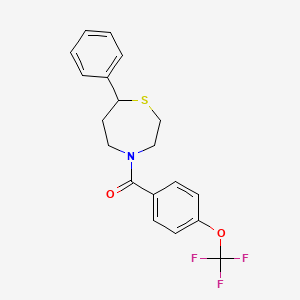
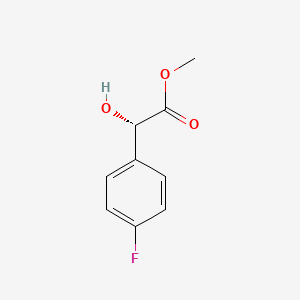
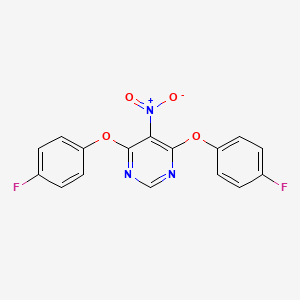
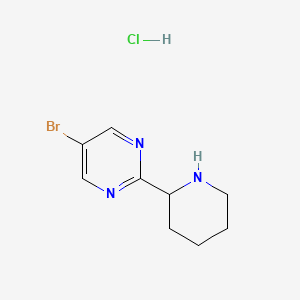
![6-Amino-1-butyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695611.png)


![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2695616.png)
![N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695617.png)
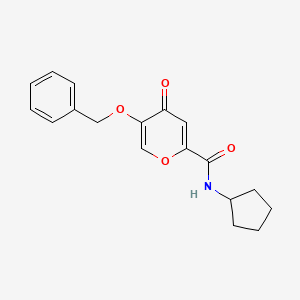
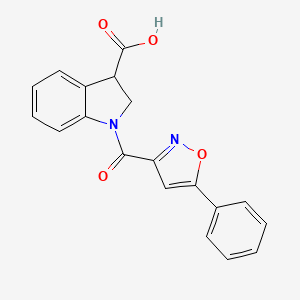

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2695626.png)
![5-Methyl-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2695628.png)
